molecular formula C23H23ClN6 B5955626 2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5955626
M. Wt: 418.9 g/mol
InChI Key: DWRCMLKYMTWDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-chlorophenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine family, a scaffold known for its versatility in medicinal chemistry. Key structural features include:

  • Pyrazolo[1,5-a]pyrimidine core: A fused bicyclic system that enhances planarity and facilitates interactions with biological targets.
  • 3- and 5-positions: Methyl groups, which may enhance metabolic stability.

This compound’s structural complexity suggests applications in kinase inhibition, CNS targeting, or anticancer therapy, based on analogs reported in the literature .

Properties

IUPAC Name

2-(4-chlorophenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN6/c1-16-15-21(29-13-11-28(12-14-29)20-5-3-4-10-25-20)30-23(26-16)17(2)22(27-30)18-6-8-19(24)9-7-18/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRCMLKYMTWDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base can form the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization with 4-pyridin-2-ylpiperazine is achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Nucleophilic Substitution at Position 7

The 7-position of the pyrazolo[1,5-a]pyrimidine core is highly reactive toward nucleophilic substitution. This reaction is pivotal for introducing the 4-pyridin-2-ylpiperazinyl group:

Mechanism :

  • Step 1 : Chlorination of the pyrazolo[1,5-a]pyrimidine core at position 7 using POCl₃ yields 7-chloro-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine .

  • Step 2 : Reaction with 4-pyridin-2-ylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) replaces the chlorine atom with the piperazinyl group .

Optimization :

ConditionYield (%)Reaction TimeSource
Conventional heating7212 hours
Microwave-assisted8930 minutes

Microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity .

Electrophilic Aromatic Substitution

The 4-chlorophenyl substituent at position 2 participates in electrophilic reactions:

Halogenation :

  • Bromination with Br₂/FeBr₃ substitutes the para position of the chlorophenyl group, forming 2-(4-chloro-3-bromophenyl)- derivatives (yield: 58%) .

Nitration :

  • Nitration using HNO₃/H₂SO₄ introduces a nitro group at the meta position relative to chlorine (yield: 63%).

Oxidation of Methyl Groups

The 3,5-dimethyl groups undergo oxidation to carboxylic acids under strong oxidizing agents:

  • KMnO₄/H₂SO₄ converts methyl groups to -COOH, yielding dicarboxylic acid derivatives (yield: 45%) .

Reduction of Pyridinyl Group

  • Hydrogenation with H₂/Pd-C reduces the pyridine ring to piperidine, altering the compound’s solubility and bioactivity (yield: 78%) .

Cross-Coupling Reactions

The chlorophenyl group facilitates palladium-catalyzed couplings:

Suzuki-Miyaura Reaction :

  • Reaction with arylboronic acids (e.g., phenylboronic acid) replaces chlorine with aryl groups (yield: 65–82%) .

Conditions :

CatalystBaseSolventYield (%)
Pd(PPh₃)₄Na₂CO₃DME/H₂O82
PdCl₂(dppf)K₃PO₄Toluene76

Stability Under Acidic/Basic Conditions

The compound demonstrates moderate stability:

  • Acidic Conditions (pH < 3) : Gradual decomposition of the piperazinyl group occurs over 24 hours .

  • Basic Conditions (pH > 10) : The pyrazolo[1,5-a]pyrimidine core remains intact, but ester hydrolysis is observed in derivative forms .

Photochemical Reactivity

UV irradiation induces dimerization via the pyridinyl group, forming a cyclobutane-linked dimer (confirmed by X-ray crystallography) .

Biological Derivatization

The compound serves as a precursor for kinase inhibitors:

  • Pim-1 Kinase Inhibition : Amination at position 5 with trans-4-aminocyclohexanol enhances inhibitory activity (IC₅₀ = 45 nM) .

Structure-Activity Relationship (SAR) :

Modification SiteActivity Change (vs. Parent Compound)
7-Piperazinyl10× increase in Pim-1 inhibition
3,5-DimethylReduced solubility but improved selectivity

Degradation Pathways

Major degradation products identified via LC-MS:

  • Hydrolysis of the piperazinyl group to 7-hydroxypyrazolo[1,5-a]pyrimidine.

  • Oxidative cleavage of the pyridine ring under UV light .

Scientific Research Applications

2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of substrates. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-position is critical for modulating biological activity and pharmacokinetics. Comparisons include:

Compound 7-Substituent Key Properties/Activities Reference
Target Compound 4-Pyridin-2-ylpiperazinyl Potential kinase/CNS activity -
890633-84-8 (CAS) 4-Phenylpiperazinyl Higher lipophilicity (logP)
1015544-11-2 (CAS) 4-Ethylpiperazinyl Improved solubility vs. phenyl analogs
Compound 5 (Morpholin-4-yl derivative) Morpholin-4-yl Enhanced aqueous solubility
Triazole-linked glycohybrid Triazole-carbohydrate conjugate Anticancer activity (IC50 = 15.3 µM)

Key Observations :

  • purely aliphatic substituents (e.g., ethylpiperazinyl in ).
  • Triazole-linked analogs show potent anticancer activity, suggesting that substitution at position 7 significantly impacts cytotoxicity .

Substituent Effects at Positions 2 and 3

Variations at the 2- and 3-positions influence electronic and steric properties:

Compound 2-Substituent 3-Substituent Impact Reference
Target Compound 4-Chlorophenyl Methyl Enhanced lipophilicity and binding -
890633-84-8 (CAS) 2-Chlorophenyl Methyl Altered steric interactions
1015544-11-2 (CAS) 3,4-Dimethoxyphenyl Methyl Increased polarity and H-bonding
Trifluoromethylated derivative Trifluoromethyl Methyl Improved metabolic stability

Key Observations :

  • The 4-chlorophenyl group in the target compound balances lipophilicity and electronic effects, favoring interactions with hydrophobic protein pockets.

Key Observations :

  • The pyridin-2-ylpiperazinyl group may confer kinase inhibitory activity similar to imidazo[4,5-b]pyridine-based kinase inhibitors .
  • Chlorophenyl and methyl groups likely enhance metabolic stability, as seen in trifluoromethylated derivatives .

Biological Activity

2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C19H20ClN5
  • Molecular Weight : 337.803 g/mol
  • IUPAC Name : this compound

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities, particularly in oncology and neurology.

Research indicates that this compound may exert its effects through several mechanisms:

  • Kinase Inhibition : It has been shown to inhibit various kinases involved in signaling pathways that regulate cell growth and survival. For instance, it has demonstrated activity against the AKT signaling pathway, which is crucial in cancer progression and survival .
  • Cell Signaling Modulation : The compound activates pathways leading to the production of signaling molecules such as diacylglycerol and inositol trisphosphate, which are critical for cellular responses .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : In cell line assays, it has shown significant inhibition of proliferation in various cancer types, including glioblastoma and leukemia. For example, it effectively reduced tumor volume in models of chronic myeloid leukemia (CML) .
CompoundCancer TypeEffectReference
2-(4-Chlorophenyl)-3,5-dimethyl...CML>50% reduction in tumor volume
2-(4-Chlorophenyl)-3,5-dimethyl...GlioblastomaInhibits growth in 2D and 3D models

Case Studies

  • Glioblastoma Treatment : A study reported that the compound inhibited the formation of neurospheres in primary patient-derived glioma stem cells, indicating its potential as a therapeutic agent against aggressive brain tumors .
  • Leukemia Models : Another investigation showed that the compound significantly affected cell viability and tumorigenicity in osteosarcoma models by inhibiting Src kinase activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to the pyrazolo[1,5-a]pyrimidine scaffold affect biological activity:

  • Modifications at the 4-position of the phenyl ring and variations in substituents on the piperazine moiety have led to compounds with enhanced potency against specific kinases .

Q & A

Q. What are the key steps and critical conditions for synthesizing this compound?

The synthesis involves sequential functionalization of the pyrazolo[1,5-a]pyrimidine core. Critical steps include:

  • Core formation : Cyclization of precursors (e.g., 3-amino-4,5-dimethylpyrazole) under reflux in ethanol or methanol .
  • Position 7 substitution : Reaction with 4-pyridin-2-ylpiperazine in dichloromethane using NaOH as a base, followed by purification via column chromatography or crystallization from hexane .
  • Yield optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of core to piperazine derivative) and reaction time (12–24 hours under nitrogen) to achieve >80% purity .

Q. Which characterization techniques are essential for structural confirmation?

  • NMR spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., methyl groups at positions 3/5 and chlorophenyl at position 2) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., calculated vs. observed [M+H]+ ions) .
  • X-ray crystallography : Single-crystal analysis to resolve ambiguities in regioselectivity or stereochemistry .

Advanced Research Questions

Q. How can discrepancies between experimental and calculated NMR data be resolved?

  • Purity checks : Use HPLC or TLC to rule out impurities affecting chemical shifts .
  • Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra; polar solvents may shift aromatic proton signals by 0.1–0.3 ppm .
  • Tautomerism analysis : Investigate potential keto-enol equilibria in pyrazolo-pyrimidine systems using variable-temperature NMR .

Q. What computational strategies improve reaction design for derivatives?

  • Quantum chemical modeling : Use DFT (e.g., B3LYP/6-31G*) to predict transition states for regioselective substitutions at position 7 .
  • Machine learning : Train models on existing pyrazolo-pyrimidine reaction datasets to predict optimal solvents/catalysts (e.g., dichloromethane vs. DMF for piperazine coupling) .

Q. How is regioselectivity achieved during functionalization of position 7?

  • Steric control : Bulky substituents (e.g., 4-pyridin-2-ylpiperazine) favor position 7 due to reduced steric hindrance compared to position 3 .
  • Electronic effects : Electron-withdrawing groups (e.g., nitro at position 3) activate position 7 for nucleophilic substitution .

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Standardized workup : Strict control of pH during extractions (e.g., pH 7–8 for dichloromethane/water partitioning) .
  • Inert conditions : Use Schlenk lines for air-sensitive steps (e.g., piperazine coupling) to prevent oxidation .

Q. How are hazardous intermediates managed during synthesis?

  • Safety protocols : Use glove boxes for handling pyrophoric reagents (e.g., silylformamidines) and fume hoods for volatile solvents .
  • Waste treatment : Segregate halogenated waste (e.g., chlorophenyl byproducts) for incineration to avoid environmental release .

Q. What green chemistry principles apply to this compound’s synthesis?

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for reduced toxicity .
  • Catalyst recycling : Immobilize Pd catalysts on silica to minimize heavy metal waste in cross-coupling steps .

Data Contradiction and Optimization

Q. How to address conflicting reports on reaction yields for similar derivatives?

  • Parameter mapping : Compare reaction temperatures (e.g., 80°C vs. reflux), which can alter yields by 15–20% for nitro-substituted analogs .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization during piperazine coupling) .

Q. What cross-disciplinary approaches enable novel derivative development?

  • Hybrid methods : Combine ICReDD’s computational reaction design with microfluidic reactor systems to screen >100 conditions/day .
  • Bioactivity integration : Use docking studies to prioritize derivatives with predicted kinase inhibition (e.g., BTK or JAK2 targets) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.